2-喹喔啉甲酸,3-甲基,甲酯

描述

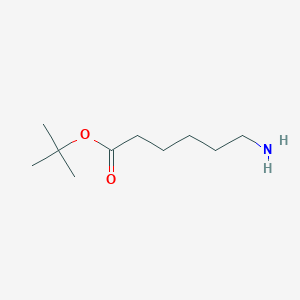

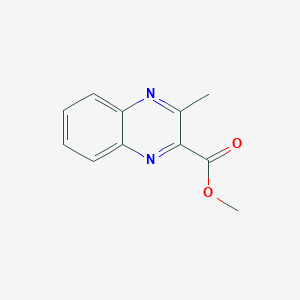

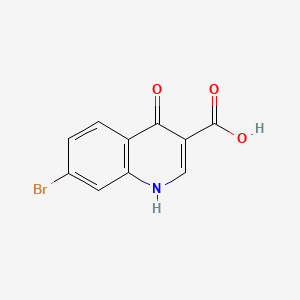

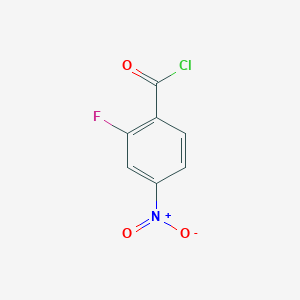

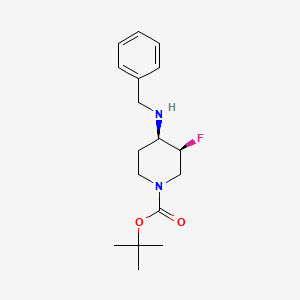

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester is a derivative of quinoxaline, a heterocyclic compound consisting of a fused benzene and pyrazine ring. This specific ester is a methylated form of quinoxalinecarboxylic acid, indicating the presence of a methyl group on the quinoxaline nucleus and the esterification of the carboxylic acid group.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a new method for synthesizing 3-Quinolinecarboxylic acid methyl ester, which is structurally similar to the compound of interest, involves decarboxylation, chlorination, and alcoholysis from quinoline-2,3-dicarboxylic acid, achieving an overall yield of 83.5% . Another approach for synthesizing quinoline derivatives is described using a domino process starting from arylmethyl azides, which undergoes a series of reactions including acid-promoted rearrangement, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Additionally, a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been reported, which involves reductive cyclization .

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester would consist of a quinoxaline core with a methyl group attached to the third position and a methyl ester substituent at the carboxylic acid site. The structure of similar compounds has been confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), reacting with fatty acids to produce fluorescent esters . This indicates that quinoxaline derivatives can be chemically modified to enhance their detection and analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific substituents. For instance, the melting point of 3-Quinolinecarboxylic acid methyl ester was reported to be 74-75°C . The solubility, stability, and reactivity of these compounds can be influenced by the presence of functional groups such as the methyl ester and the position of substitution on the quinoxaline ring. The detection limits and quantification methods for these compounds in biological samples have been established using HPLC, indicating their analytical importance .

科学研究应用

合成方法

研究开发了各种喹啉和喹喔啉衍生物的合成方法,强调了这些化合物在药物化学和材料科学中的重要性。例如,已经报道了一种通过脱羧、氯化和醇解从喹啉-2,3-二甲酸合成3-喹啉甲酸甲酯的方法,显示总收率为83.5% (李勇,2009)。此外,已经合成了源自喹啉甲酸的芳香δ-肽和寡酰胺,展示了它们的螺旋结构和在材料科学中设计螺旋折叠体的潜在应用 (华江等人,2003)。

结构研究

结构研究集中在喹啉衍生寡酰胺的设计和合成上,表明它们在形成螺旋结构方面具有潜力,这些螺旋结构可用于各种应用,包括液晶显示和材料科学。例如,对芳香δ-肽的研究探索了喹啉衍生寡酰胺在固态和溶液中的螺旋结构,表明了广泛的潜在应用 (华江等人,2003)。

潜在应用

喹喔啉衍生物因其在各个领域的潜在应用而受到探索。例如,已经开发出一种针对喹喔啉-1,4-二氧化物的主要代谢物的新型分子印迹聚合物,显示出对喹喔啉-2-甲酸的高吸附能力和交叉反应性。此创新在食品安全和分析中具有潜在应用,特别是在检测猪肉中痕量的喹喔啉衍生物 (段志勇等人,2011)。

安全和危害

属性

IUPAC Name |

methyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMMFAGMQVADTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446425 | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

CAS RN |

61522-54-1 | |

| Record name | Methyl 3-methyl-2-quinoxalinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)